Ethyl mandelate

Description

Ethyl mandelate has been reported in Angelica gigas and Artemisia judaica with data available.

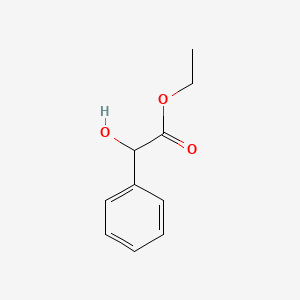

Structure

3D Structure

Properties

IUPAC Name |

ethyl 2-hydroxy-2-phenylacetate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H12O3/c1-2-13-10(12)9(11)8-6-4-3-5-7-8/h3-7,9,11H,2H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

SAXHIDRUJXPDOD-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC(=O)C(C1=CC=CC=C1)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H12O3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID6057829 | |

| Record name | Ethyl mandelate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID6057829 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

180.20 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Physical Description |

Melting point = 35 deg C; [ChemIDplus] Colorless liquid; [Alfa Aesar MSDS] | |

| Record name | Ethyl mandelate | |

| Source | Haz-Map, Information on Hazardous Chemicals and Occupational Diseases | |

| URL | https://haz-map.com/Agents/12172 | |

| Description | Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents. | |

| Explanation | Copyright (c) 2022 Haz-Map(R). All rights reserved. Unless otherwise indicated, all materials from Haz-Map are copyrighted by Haz-Map(R). No part of these materials, either text or image may be used for any purpose other than for personal use. Therefore, reproduction, modification, storage in a retrieval system or retransmission, in any form or by any means, electronic, mechanical or otherwise, for reasons other than personal use, is strictly prohibited without prior written permission. | |

Vapor Pressure |

0.00026 [mmHg] | |

| Record name | Ethyl mandelate | |

| Source | Haz-Map, Information on Hazardous Chemicals and Occupational Diseases | |

| URL | https://haz-map.com/Agents/12172 | |

| Description | Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents. | |

| Explanation | Copyright (c) 2022 Haz-Map(R). All rights reserved. Unless otherwise indicated, all materials from Haz-Map are copyrighted by Haz-Map(R). No part of these materials, either text or image may be used for any purpose other than for personal use. Therefore, reproduction, modification, storage in a retrieval system or retransmission, in any form or by any means, electronic, mechanical or otherwise, for reasons other than personal use, is strictly prohibited without prior written permission. | |

CAS No. |

774-40-3, 4358-88-7, 10606-72-1 | |

| Record name | (±)-Ethyl mandelate | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=774-40-3 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Ethyl mandelate | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000774403 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Benzeneacetic acid, alpha-hydroxy-, ethyl ester, (+-)- | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0004358887 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Benzeneacetic acid, alpha-hydroxy-, ethyl ester, (R)- | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0010606721 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | ETHYL MANDELATE | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=5307 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | Ethyl mandelate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID6057829 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | Ethyl mandelate | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.011.148 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | Benzeneacetic acid, α-hydroxy-, ethyl ester | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.113.855 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Foundational & Exploratory

An In-depth Technical Guide on the History and Discovery of Ethyl Mandelate

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the history, discovery, and chemical properties of ethyl mandelate. It includes detailed experimental protocols from early syntheses, a summary of its physical and spectroscopic data, and visualizations of its historical development and synthesis pathway.

Introduction

This compound, the ethyl ester of mandelic acid, is a valuable chiral building block in organic synthesis, particularly in the pharmaceutical industry. Its history is intrinsically linked to the discovery of its parent compound, mandelic acid, and the development of fundamental organic reactions such as esterification. This document traces the path from the initial isolation of the mandelate precursor to the synthesis and characterization of this compound.

Historical Timeline and Discovery

The journey to the synthesis of this compound began with the discovery of its precursor, mandelic acid.

1831: Discovery of Mandelic Acid

The German pharmacist Ferdinand Ludwig Winckler is credited with the discovery of mandelic acid in 1831. He isolated the compound by heating amygdalin, a substance extracted from bitter almonds, with diluted hydrochloric acid. The name "mandelic acid" is derived from the German word for almond, "Mandel".

Late 19th Century: Advancements in Synthesis

Following its discovery, various methods for the synthesis of mandelic acid were developed. A common laboratory preparation involves the acid-catalysed hydrolysis of mandelonitrile, which is the cyanohydrin of benzaldehyde.

1895: The Advent of Fischer-Speier Esterification

The direct synthesis of esters from carboxylic acids and alcohols was revolutionized in 1895 when Emil Fischer and Arthur Speier described a straightforward and effective method known as Fischer-Speier esterification. This acid-catalyzed reaction involves refluxing a carboxylic acid and an alcohol, and it quickly became a standard procedure in organic synthesis.

Early 20th Century: First Synthesis of this compound

While the exact date and the first researchers to synthesize this compound are not definitively documented in a landmark publication, it is highly probable that its first preparation occurred shortly after the publication of the Fischer-Speier esterification method. The reaction of mandelic acid with ethanol in the presence of an acid catalyst would have been a logical application of this new, powerful technique. An early detailed study involving the esterification of mandelic acid was published by A. McKenzie in 1904, which provides insight into the experimental practices of the time.

Historical Development of this compound

Caption: A timeline illustrating the key milestones leading to the synthesis of this compound.

Experimental Protocols

While the seminal publication for the first synthesis of this compound is not available, the following protocol is based on early 20th-century esterification methods and provides a detailed representation of how the synthesis would have been conducted. This protocol is adapted from the principles of Fischer-Speier esterification.

Protocol: Synthesis of this compound via Fischer-Speier Esterification

Objective: To synthesize this compound from mandelic acid and ethanol using an acid catalyst.

Materials:

-

Mandelic acid

-

Absolute ethanol

-

Concentrated sulfuric acid (catalyst)

-

Sodium bicarbonate solution (saturated)

-

Anhydrous sodium sulfate

-

Diethyl ether

Apparatus:

-

Round-bottom flask

-

Reflux condenser

-

Heating mantle

-

Separatory funnel

-

Beakers and Erlenmeyer flasks

-

Distillation apparatus

Procedure:

-

Reaction Setup: In a round-bottom flask, dissolve mandelic acid in an excess of absolute ethanol.

-

Catalyst Addition: Slowly add a catalytic amount of concentrated sulfuric acid to the solution while stirring.

-

Reflux: Attach a reflux condenser to the flask and heat the mixture to reflux using a heating mantle. Maintain reflux for several hours to allow the esterification to proceed towards completion.

-

Work-up:

-

After cooling, transfer the reaction mixture to a separatory funnel.

-

Wash the mixture with water to remove the excess ethanol and sulfuric acid.

-

Neutralize any remaining acid by washing with a saturated sodium bicarbonate solution until effervescence ceases.

-

Wash again with water to remove any residual salts.

-

-

Extraction and Drying:

-

Extract the this compound from the aqueous layer using diethyl ether.

-

Combine the organic extracts and dry over anhydrous sodium sulfate.

-

-

Purification:

-

Filter to remove the drying agent.

-

Remove the diethyl ether by distillation.

-

Purify the resulting crude this compound by vacuum distillation.

-

Synthesis Workflow

Caption: A flowchart illustrating the key steps in the synthesis of this compound.

Data Presentation

The following tables summarize the key quantitative data for this compound, compiled from various chemical and spectroscopic databases.

Table 1: Physical and Chemical Properties of this compound

| Property | Value | Reference(s) |

| Molecular Formula | C₁₀H₁₂O₃ | [1][2] |

| Molecular Weight | 180.20 g/mol | [1][2] |

| CAS Number | 774-40-3 | [2] |

| Appearance | Colorless to white solid or semi-solid or liquid | |

| Melting Point | 24-27 °C | |

| Boiling Point | 253-255 °C (at 760 mmHg) | |

| 103-105 °C (at 2 mmHg) | ||

| Density | 1.13 g/cm³ (at 20 °C) | |

| Refractive Index (n_D) | 1.5136 (at 25 °C) | |

| Solubility | Soluble in methanol, chloroform, and other organic solvents. |

Table 2: Spectroscopic Data of this compound

| Spectroscopic Technique | Key Data and Observations | Reference(s) |

| ¹H NMR (CDCl₃) | δ ~1.2 (t, 3H, -CH₃), ~3.5 (s, 1H, -OH), ~4.2 (q, 2H, -OCH₂-), ~5.1 (s, 1H, -CH(OH)-), ~7.3-7.4 (m, 5H, Ar-H) | |

| ¹³C NMR | Signals typically observed around δ 14.1 (-CH₃), 62.5 (-OCH₂-), 72.5 (-CH(OH)-), 126-129 (Ar-C), 138 (ipso-Ar-C), 174 (C=O). | |

| IR (Infrared) | Broad peak ~3500 cm⁻¹ (O-H stretch), ~3000 cm⁻¹ (C-H stretch, aromatic and aliphatic), ~1735 cm⁻¹ (C=O stretch, ester), ~1200 cm⁻¹ (C-O stretch). | |

| Mass Spectrometry (MS) | Molecular ion (M⁺) at m/z 180. Key fragments often observed at m/z 107 (C₇H₇O⁺) and 77 (C₆H₅⁺). |

Conclusion

The discovery and synthesis of this compound are rooted in foundational moments of organic chemistry. From the initial isolation of mandelic acid to the development of efficient esterification methods, the path to obtaining this important chiral intermediate highlights the progression of chemical science. The physical and spectroscopic data presented provide a clear chemical identity for this compound, which continues to be a crucial component in the synthesis of a wide range of pharmaceutical compounds.

References

An In-depth Technical Guide to the Core Chemical Properties of Ethyl Mandelate

For Researchers, Scientists, and Drug Development Professionals

Introduction

Ethyl mandelate (ethyl 2-hydroxy-2-phenylacetate) is an alpha-hydroxy ester of significant interest in the pharmaceutical and fine chemical industries.[1] Its chiral center makes it a valuable building block in the asymmetric synthesis of various bioactive molecules. This technical guide provides a comprehensive overview of the fundamental chemical and physical properties of this compound, detailed experimental protocols for their determination, and an examination of its role in relevant biochemical pathways.

Physicochemical Properties

The core physicochemical properties of this compound are summarized below. These values represent a consensus from various literature sources and are crucial for its handling, characterization, and application in synthesis and formulation.

| Property | Value | References |

| Molecular Formula | C₁₀H₁₂O₃ | [2] |

| Molecular Weight | 180.20 g/mol | [2] |

| CAS Number | 774-40-3 (racemic) | [2] |

| Appearance | Colorless liquid or white solid | [2] |

| Melting Point | 24-27 °C | |

| Boiling Point | 253-255 °C (at 760 mmHg) | |

| Density | 1.13 g/cm³ (at 20 °C) | |

| Solubility | Soluble in methanol and other common organic solvents. |

Spectroscopic Data

Spectroscopic analysis is fundamental for the structural elucidation and purity assessment of this compound.

Nuclear Magnetic Resonance (NMR) Spectroscopy

¹H NMR (400 MHz, CDCl₃):

-

δ 7.42-7.29 (m, 5H, Ar-H)

-

δ 5.14 (s, 1H, CH-OH)

-

δ 4.20 (q, J=7.1 Hz, 2H, O-CH₂-CH₃)

-

δ 3.95 (br s, 1H, OH)

-

δ 1.17 (t, J=7.1 Hz, 3H, O-CH₂-CH₃)

Infrared (IR) Spectroscopy

The Attenuated Total Reflectance (ATR) IR spectrum of this compound exhibits characteristic absorption bands corresponding to its functional groups.

| Wavenumber (cm⁻¹) | Assignment |

| ~3400 (broad) | O-H stretch (alcohol) |

| ~3000 | C-H stretch (aromatic and aliphatic) |

| ~1730 | C=O stretch (ester) |

| ~1200 | C-O stretch (ester and alcohol) |

| ~700 | C-H bend (aromatic) |

Mass Spectrometry (MS)

Under Electron Ionization (EI) conditions, the mass spectrum of this compound shows a molecular ion peak (M⁺) at m/z 180, with characteristic fragmentation patterns.

Experimental Protocols

The following sections detail the methodologies for determining the key physical and spectroscopic properties of this compound.

Determination of Melting Point (Mel-Temp Apparatus)

This protocol describes the determination of the melting point of solid this compound using a Mel-Temp apparatus.

Materials:

-

This compound sample

-

Capillary tubes (sealed at one end)

-

Mel-Temp apparatus

-

Mortar and pestle (if sample is not a fine powder)

Procedure:

-

Ensure the this compound sample is a fine, dry powder. If necessary, gently grind the sample in a mortar and pestle.

-

Pack a capillary tube with the sample to a height of approximately 2-3 mm by tapping the sealed end on a hard surface.

-

Insert the packed capillary tube into the heating block of the Mel-Temp apparatus.

-

For a preliminary determination, rapidly heat the sample to get an approximate melting range.

-

Allow the apparatus to cool.

-

For an accurate determination, prepare a new sample and heat at a rate of 1-2 °C per minute, starting from a temperature approximately 10-15 °C below the approximate melting point.

-

Record the temperature at which the first liquid appears (onset of melting) and the temperature at which the entire sample becomes a clear liquid (completion of melting). This range is the melting point.

Determination of Boiling Point (Thiele Tube Method)

This micro-boiling point method is suitable for determining the boiling point of liquid this compound with a small sample volume.

Materials:

-

This compound sample

-

Small test tube or fusion tube

-

Capillary tube (sealed at one end)

-

Thermometer

-

Thiele tube containing mineral oil

-

Bunsen burner or microburner

-

Rubber band or wire to attach the test tube to the thermometer

Procedure:

-

Add 0.5-1 mL of this compound to a small test tube.

-

Place a capillary tube, with the sealed end up, into the test tube containing the sample.

-

Attach the test tube to a thermometer using a rubber band, ensuring the bottom of the test tube is level with the thermometer bulb.

-

Clamp the thermometer so that the test tube and thermometer bulb are immersed in the mineral oil within the Thiele tube. The oil level should be above the sample level but below the opening of the test tube.

-

Gently heat the side arm of the Thiele tube with a small flame, causing the oil to circulate and heat the sample evenly.

-

As the temperature rises, a stream of bubbles will emerge from the open end of the capillary tube.

-

Continue gentle heating until a continuous and rapid stream of bubbles is observed.

-

Remove the heat and allow the apparatus to cool slowly.

-

The boiling point is the temperature at which the bubbling stops and the liquid is drawn into the capillary tube. Record this temperature.

Spectroscopic Analysis Protocols

Sample Preparation:

-

Accurately weigh 5-25 mg of this compound into a clean, dry vial.

-

Dissolve the sample in approximately 0.6-0.7 mL of deuterated chloroform (CDCl₃).

-

Transfer the solution to a clean 5 mm NMR tube.

-

If the solution contains any particulate matter, filter it through a small plug of glass wool in a Pasteur pipette directly into the NMR tube.

Instrumental Parameters (400 MHz Spectrometer):

-

Pulse Program: Standard single-pulse sequence.

-

Number of Scans: 16-32 (adjust as needed for signal-to-noise).

-

Relaxation Delay: 1-2 seconds.

-

Spectral Width: Appropriate for the proton chemical shift range (~12 ppm).

-

Reference: Tetramethylsilane (TMS) at 0 ppm.

Procedure:

-

Ensure the ATR crystal of the spectrometer is clean. Record a background spectrum.

-

Place a small drop of liquid this compound or a small amount of the solid onto the center of the ATR crystal.

-

If the sample is a solid, use the pressure clamp to ensure good contact between the sample and the crystal.

-

Acquire the IR spectrum over the range of 4000-400 cm⁻¹.

-

Clean the ATR crystal thoroughly with a suitable solvent (e.g., isopropanol) after the measurement.

Sample Preparation:

-

Prepare a dilute solution of this compound (e.g., 1 mg/mL) in a volatile organic solvent such as ethyl acetate or dichloromethane.

Instrumental Parameters:

-

Gas Chromatograph (GC):

-

Column: A non-polar or medium-polarity capillary column (e.g., DB-5ms or HP-5ms), 30 m x 0.25 mm ID, 0.25 µm film thickness.

-

Carrier Gas: Helium at a constant flow rate of 1 mL/min.

-

Inlet Temperature: 250 °C.

-

Injection Volume: 1 µL (with an appropriate split ratio, e.g., 50:1).

-

Oven Temperature Program: Initial temperature of 80 °C, hold for 2 minutes, then ramp at 10 °C/min to 280 °C and hold for 5 minutes.

-

-

Mass Spectrometer (MS):

-

Ionization Mode: Electron Ionization (EI) at 70 eV.

-

Source Temperature: 230 °C.

-

Mass Range: 40-400 amu.

-

Synthesis of this compound

This compound is commonly synthesized via the Fischer esterification of mandelic acid with ethanol, using an acid catalyst.

Fischer Esterification of Mandelic Acid

Materials:

-

Mandelic acid

-

Absolute ethanol

-

Concentrated sulfuric acid

-

Saturated sodium bicarbonate solution

-

Saturated sodium chloride solution (brine)

-

Anhydrous magnesium sulfate or sodium sulfate

-

Ethyl acetate

-

Round-bottom flask, reflux condenser, separatory funnel, and distillation apparatus

Procedure:

-

In a round-bottom flask, dissolve mandelic acid in an excess of absolute ethanol (e.g., 5-10 molar equivalents).

-

Carefully add a catalytic amount of concentrated sulfuric acid (e.g., 2-3% of the mass of mandelic acid).

-

Attach a reflux condenser and heat the mixture to reflux for 2-4 hours. The reaction can be monitored by TLC.

-

After cooling to room temperature, remove the excess ethanol under reduced pressure.

-

Dissolve the residue in ethyl acetate and transfer to a separatory funnel.

-

Wash the organic layer sequentially with water, saturated sodium bicarbonate solution (to neutralize the acid catalyst), and brine.

-

Dry the organic layer over anhydrous magnesium sulfate or sodium sulfate, filter, and concentrate under reduced pressure to obtain the crude this compound.

-

Purify the crude product by vacuum distillation to yield pure this compound.

Biochemical Pathways

This compound is related to the mandelate metabolic pathway, which is found in some microorganisms like Pseudomonas putida. This pathway is involved in the catabolism of mandelic acid.

The Mandelate Pathway

The mandelate pathway allows certain bacteria to utilize mandelate as a sole source of carbon and energy. The key steps involve the conversion of mandelate to benzoate, which then enters central metabolism.

Caption: The Mandelate Pathway for the catabolism of mandelate.

Safety Information

This compound is classified as an eye irritant. Standard laboratory safety precautions should be observed when handling this compound, including the use of safety glasses and gloves. Work should be conducted in a well-ventilated area.

Conclusion

This technical guide has provided a detailed overview of the fundamental chemical properties of this compound, complete with experimental protocols for their determination and a look into its synthesis and related biochemical pathways. The data and methodologies presented herein are intended to be a valuable resource for researchers, scientists, and professionals in the field of drug development and chemical synthesis.

References

The Stereochemistry and Chirality of Ethyl Mandelate: An In-Depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

Ethyl mandelate, the ethyl ester of mandelic acid, is a pivotal chiral building block in the synthesis of a wide array of pharmaceutical compounds and fine chemicals. Its stereochemistry plays a crucial role in the biological activity and efficacy of the final products. This technical guide provides a comprehensive overview of the stereochemistry and chirality of this compound, including its synthesis, the properties of its enantiomers, and methods for their separation and analysis. Detailed experimental protocols for enantioselective synthesis and kinetic resolution are presented, alongside a comparative analysis of the physicochemical properties of the (R)- and (S)-enantiomers.

Introduction: The Significance of Chirality

Chirality, the property of a molecule being non-superimposable on its mirror image, is a fundamental concept in pharmaceutical and fine chemical industries. The two mirror-image forms of a chiral molecule are known as enantiomers. In biological systems, which are themselves chiral, enantiomers of a drug can interact differently with enzymes and receptors. This can lead to one enantiomer exhibiting the desired therapeutic effect while the other may be less active, inactive, or even cause adverse effects. Consequently, the synthesis of enantiomerically pure compounds is of paramount importance for developing safer and more effective drugs. This compound serves as a key chiral synthon, or building block, in the production of such complex chiral molecules.[1]

This compound possesses a single stereocenter at the α-carbon, the carbon atom bonded to the hydroxyl group, the phenyl group, the ester group, and a hydrogen atom. This gives rise to two enantiomers: (R)-(-)-ethyl mandelate and (S)-(+)-ethyl mandelate.

Physicochemical Properties of this compound Enantiomers

The enantiomers of this compound share the same chemical formula (C₁₀H₁₂O₃) and molecular weight (180.20 g/mol ).[2][3][4] However, they differ in their interaction with plane-polarized light, a property known as optical activity. The (R)-enantiomer is levorotatory (rotates plane-polarized light to the left, denoted by "-"), while the (S)-enantiomer is dextrorotatory (rotates plane-polarized light to the right, denoted by "+"). A 50:50 mixture of both enantiomers is called a racemic mixture and is optically inactive.

The distinct stereochemistry of the enantiomers also leads to differences in their physical properties, such as melting point and specific rotation. A summary of these properties is presented in the table below.

| Property | (R)-(-)-Ethyl Mandelate | (S)-(+)-Ethyl Mandelate | Racemic (DL)-Ethyl Mandelate |

| Synonyms | Ethyl D-(-)-mandelate | Ethyl L-(+)-mandelate | Ethyl (±)-mandelate |

| CAS Number | 10606-72-1 | 13704-09-1 | 774-40-3 |

| Melting Point | 33-34 °C | 27.0-30.0 °C | 24-27 °C |

| Boiling Point | 103-105 °C / 2 mmHg | 107 °C / 4 mmHg | 253-255 °C (lit.) |

| Specific Rotation [α]²⁰/D | -133° to -137° (c=3 in CHCl₃) | +135.0° to +140.0° (c=1 in CHCl₃) | Not applicable |

| Appearance | White solid, powder, or crystals | White or colorless to light yellow powder to lump to clear liquid | Colorless to white solid or semi-solid or liquid |

Synthesis of Enantiopure this compound

The production of enantiomerically pure this compound is a key step in its utilization as a chiral building block. Two primary strategies are employed: asymmetric synthesis and kinetic resolution of a racemic mixture.

Asymmetric Synthesis

Asymmetric synthesis aims to directly produce a single enantiomer from a prochiral starting material. A common approach for synthesizing enantiopure this compound is the asymmetric reduction of ethyl benzoylformate. This can be achieved using biocatalysts, such as yeast, or chiral chemical catalysts.

Caption: Workflow for the asymmetric synthesis of enantiopure this compound.

Kinetic Resolution of Racemic this compound

Kinetic resolution involves the separation of a racemic mixture by exploiting the different reaction rates of the two enantiomers with a chiral catalyst or reagent. In the case of this compound, enzymatic kinetic resolution using lipases is a widely employed and effective method. The enzyme selectively catalyzes the transformation (e.g., hydrolysis or transesterification) of one enantiomer at a much faster rate than the other, allowing for the separation of the unreacted, enantiomerically enriched substrate from the product.

Caption: Workflow for the kinetic resolution of racemic this compound.

Experimental Protocols

Protocol for Asymmetric Reduction of Ethyl Benzoylformate using Yeast

This protocol describes the biocatalytic reduction of ethyl benzoylformate to (R)-(-)-ethyl mandelate using Saccharomyces cerevisiae.

-

Materials:

-

Ethyl benzoylformate

-

Saccharomyces cerevisiae (baker's yeast)

-

Glucose (or other suitable carbon source)

-

Water

-

Ethyl acetate

-

Anhydrous sodium sulfate

-

Shaker incubator

-

Centrifuge

-

Rotary evaporator

-

-

Procedure:

-

Yeast Culture Preparation: Prepare a culture medium containing a suitable carbon source (e.g., glucose) in water. Inoculate with Saccharomyces cerevisiae and incubate in a shaker at 30°C until a desired cell concentration is reached (e.g., 140 g/L).

-

Substrate Addition: Add ethyl benzoylformate to the yeast culture. The substrate concentration should be optimized (e.g., 20 g/L).

-

Biotransformation: Continue the incubation at 30°C with shaking for a specified period (e.g., 36 hours). Monitor the reaction progress by techniques such as Thin Layer Chromatography (TLC) or Gas Chromatography (GC).

-

Work-up:

-

After the reaction is complete, separate the yeast cells from the culture medium by centrifugation.

-

Extract the supernatant with ethyl acetate.

-

Combine the organic extracts and dry over anhydrous sodium sulfate.

-

Filter and concentrate the solvent under reduced pressure using a rotary evaporator to obtain the crude (R)-(-)-ethyl mandelate.

-

-

Purification: Purify the crude product by flash column chromatography on silica gel.

-

Analysis: Determine the yield and enantiomeric excess (ee) of the product by chiral High-Performance Liquid Chromatography (HPLC) or GC analysis. Under optimal conditions, conversions of up to 99.8% and enantiomeric excesses of 100% for (R)-(-)-ethyl mandelate have been reported.

-

Protocol for Enzymatic Kinetic Resolution of Racemic this compound

This protocol outlines a general procedure for the kinetic resolution of racemic this compound via lipase-catalyzed hydrolysis.

-

Materials:

-

Racemic this compound

-

Lipase (e.g., Candida antarctica lipase B, Novozym 435)

-

Phosphate buffer (e.g., 0.1 M, pH 7)

-

Organic co-solvent (e.g., acetone)

-

Ethyl acetate

-

Anhydrous sodium sulfate

-

Shaker incubator

-

pH meter

-

Rotary evaporator

-

-

Procedure:

-

Reaction Setup: In a suitable reaction vessel, dissolve the lipase in a phosphate buffer. Add a solution of racemic this compound in a minimal amount of an organic co-solvent.

-

Enzymatic Reaction: Incubate the mixture at a controlled temperature (e.g., 25-30°C) with shaking. Monitor the progress of the hydrolysis by TLC or chiral HPLC. The reaction should be stopped at approximately 50% conversion to achieve high enantiomeric excess for both the unreacted ester and the hydrolyzed acid.

-

Work-up:

-

Once the desired conversion is reached, extract the reaction mixture with ethyl acetate.

-

Separate the organic and aqueous layers. The unreacted this compound will be in the organic layer, while the mandelic acid product will be in the aqueous layer (as its salt at neutral pH).

-

Acidify the aqueous layer and extract with ethyl acetate to recover the mandelic acid.

-

Dry the organic extracts over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to isolate the enantiomerically enriched this compound and mandelic acid.

-

-

Purification: If necessary, purify the products by column chromatography.

-

Analysis: Determine the yield and enantiomeric excess of the remaining this compound and the produced mandelic acid by chiral HPLC.

-

Analysis of Enantiomeric Purity: Chiral HPLC

High-Performance Liquid Chromatography (HPLC) using a Chiral Stationary Phase (CSP) is the most common and reliable method for determining the enantiomeric purity (enantiomeric excess, ee) of this compound.

Workflow for Chiral HPLC Analysis

Caption: Workflow for the determination of enantiomeric excess of this compound by chiral HPLC.

General Protocol for Chiral HPLC Method Development

-

Instrumentation: A standard HPLC system equipped with a pump, autosampler, column oven, and a UV detector.

-

Chiral Stationary Phase (CSP): Polysaccharide-based CSPs, such as those with cellulose or amylose derivatives coated on silica gel, are often effective for the separation of mandelate esters.

-

Mobile Phase: A typical mobile phase for normal-phase chromatography consists of a mixture of n-hexane and an alcohol modifier, such as isopropanol or ethanol. The ratio of these solvents is a critical parameter for optimizing the separation. For acidic compounds, the addition of a small amount of an acidic modifier like trifluoroacetic acid (TFA) can improve peak shape.

-

Detection: this compound can be detected by UV absorbance, typically at a wavelength around 210-230 nm.

-

Method Development:

-

Screen different CSPs and mobile phase compositions to achieve baseline separation of the two enantiomers.

-

Optimize the mobile phase ratio, flow rate, and column temperature to maximize resolution and minimize analysis time.

-

-

Calculation of Enantiomeric Excess (ee): The enantiomeric excess is calculated from the peak areas of the two enantiomers in the chromatogram using the following formula: ee (%) = [ (Area₁ - Area₂) / (Area₁ + Area₂) ] * 100 Where Area₁ is the peak area of the major enantiomer and Area₂ is the peak area of the minor enantiomer.

Conclusion

The stereochemistry and chirality of this compound are of fundamental importance in its application as a building block for pharmaceuticals and other fine chemicals. The ability to synthesize and analyze enantiomerically pure forms of this compound is crucial for ensuring the safety and efficacy of the final products. This guide has provided a detailed overview of the key aspects of this compound's stereochemistry, including the distinct properties of its enantiomers and robust protocols for their synthesis and analysis. The provided workflows and experimental details serve as a valuable resource for researchers and professionals in the field of drug development and organic synthesis.

References

An In-depth Technical Guide to the Synthesis of Ethyl Mandelate

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the primary synthetic routes to ethyl mandelate, a key intermediate in the pharmaceutical industry. The following sections detail the reaction mechanisms, experimental protocols, and quantitative data for the synthesis of this important chiral molecule.

Fischer-Speier Esterification of Mandelic Acid

The Fischer-Speier esterification is a classic and straightforward method for the synthesis of this compound from mandelic acid and ethanol. The reaction is catalyzed by a strong acid, typically sulfuric acid (H₂SO₄) or p-toluenesulfonic acid (p-TsOH), and is driven to completion by using an excess of the alcohol or by removing water as it is formed.[1][2][3]

Reaction Mechanism

The mechanism of the Fischer-Speier esterification is a reversible, acid-catalyzed nucleophilic acyl substitution.[4] The key steps are as follows:

-

Protonation of the Carbonyl Oxygen: The acid catalyst protonates the carbonyl oxygen of mandelic acid, increasing the electrophilicity of the carbonyl carbon.

-

Nucleophilic Attack by Ethanol: A molecule of ethanol acts as a nucleophile, attacking the activated carbonyl carbon to form a tetrahedral intermediate.

-

Proton Transfer: A proton is transferred from the oxonium ion to one of the hydroxyl groups, forming a good leaving group (water).

-

Elimination of Water: The tetrahedral intermediate collapses, eliminating a molecule of water and forming a protonated ester.

-

Deprotonation: The protonated ester is deprotonated, regenerating the acid catalyst and yielding the final product, this compound.

Experimental Protocols

Protocol 1: General Laboratory Procedure [3]

-

To a solution of mandelic acid (1.0 eq) in anhydrous ethanol (used in excess, e.g., 10 eq), slowly add concentrated sulfuric acid (catalytic amount, e.g., 0.1 eq).

-

Heat the reaction mixture to reflux for 2-4 hours. The progress of the reaction can be monitored by thin-layer chromatography (TLC).

-

After cooling to room temperature, remove the excess ethanol under reduced pressure.

-

Dissolve the residue in ethyl acetate and wash with a saturated aqueous solution of sodium bicarbonate (NaHCO₃) to neutralize the acid catalyst, followed by washing with brine.

-

Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure to afford the crude this compound.

-

Purify the crude product by vacuum distillation or column chromatography.

Quantitative Data

| Catalyst | Alcohol Excess | Reaction Time (h) | Yield (%) | Reference |

| H₂SO₄ | 10 eq | 4 | ~90 | |

| p-TsOH | 5 eq | 6 | 85-95 | |

| BF₃ | 5 eq | 1 | 96 |

Synthesis from Benzaldehyde via Mandelonitrile

This two-step synthesis involves the formation of mandelonitrile (benzaldehyde cyanohydrin) from benzaldehyde, followed by its conversion to this compound.

Reaction Mechanism

Step 1: Formation of Mandelonitrile

Benzaldehyde reacts with a cyanide source, such as sodium cyanide (NaCN) or hydrogen cyanide (HCN), in the presence of a weak acid to form mandelonitrile. The reaction proceeds via nucleophilic addition of the cyanide ion to the carbonyl carbon of benzaldehyde.

Step 2: Conversion of Mandelonitrile to this compound

Mandelonitrile is then converted to this compound in a one-step process by reacting it with ethanol and a strong acid, such as hydrogen chloride (HCl). This reaction proceeds through the formation of an intermediate imino ether hydrochloride, which is then hydrolyzed to the ester.

Experimental Protocols

Protocol 2: One-Step Conversion of Mandelonitrile to this compound

-

In a three-necked flask equipped with a stirrer, reflux condenser, and dropping funnel, place 5 moles of ethanol and heat to 55°C.

-

Prepare two separate solutions:

-

Solution A: 2 moles of benzaldehyde cyanohydrin in 5 moles of ethanol.

-

Solution B: 5.4 moles of HCl in 21 moles of ethanol.

-

-

Add both solutions dropwise to the heated ethanol while maintaining the temperature between 55-60°C.

-

After the addition is complete, reflux the mixture for an additional 6 hours at approximately 80°C.

-

The reaction progress can be monitored by gas chromatography.

-

Upon completion, the product can be isolated by neutralization, extraction, and purification by distillation.

Quantitative Data

| Starting Material | Reagents | Reaction Time (h) | Yield (%) | Reference |

| Benzaldehyde Cyanohydrin | Ethanol, HCl | 6 | 95.1 | |

| Benzaldehyde | NaCN, Acetic Acid | - | 90 (for mandelonitrile) |

Enantioselective Synthesis

For applications requiring a specific enantiomer of this compound, several enantioselective synthetic methods have been developed.

Enzymatic Reduction of Ethyl Benzoylformate

Yeast and isolated alcohol dehydrogenases (ADHs) can catalyze the asymmetric reduction of ethyl benzoylformate to (R)-ethyl mandelate with high enantiomeric excess.

The enzymatic reduction involves the transfer of a hydride from a cofactor, typically NADH or NADPH, to the carbonyl carbon of ethyl benzoylformate. The enzyme's chiral active site directs the hydride attack to one face of the carbonyl group, leading to the preferential formation of one enantiomer. A cofactor regeneration system is often employed for preparative-scale synthesis.

Protocol 3: Synthesis of (R)-Ethyl Mandelate using Recombinant ADH

-

Construct a recombinant yeast strain (e.g., Hansenula polymorpha) co-expressing the desired alcohol dehydrogenase (e.g., from Carboxydothermus hydrogenoformans, ChADH) and a glucose dehydrogenase (for cofactor regeneration).

-

Permeabilize the yeast cells to allow for substrate and product diffusion.

-

In a buffered solution, combine the permeabilized yeast cells, ethyl benzoylformate, glucose (as the co-substrate for cofactor regeneration), and NAD⁺.

-

Maintain the reaction at an optimal pH and temperature for the enzymes.

-

Monitor the reaction for conversion and enantiomeric excess using chiral HPLC or GC.

-

Extract the product with an organic solvent and purify by column chromatography.

| Enzyme System | Conversion (%) | Enantiomeric Excess (ee, %) | Yield | Reference |

| Recombinant H. polymorpha with ChADH and BmGDH | 98 | >98 (R) | 6.07 mmol L⁻¹ h⁻¹ | |

| Recombinant A. adeninivorans with ChADH and BmGDH | - | >98 (R) | 3.07 mmol L⁻¹ h⁻¹ |

Rhodium-Catalyzed Asymmetric Arylation

Chiral rhodium complexes can catalyze the enantioselective addition of arylboronic acids to ethyl glyoxalate to produce this compound derivatives.

The proposed mechanism involves the formation of a chiral rhodium-aryl species, which then coordinates to the ethyl glyoxalate. The aryl group is transferred to the carbonyl carbon in a stereocontrolled manner, dictated by the chiral ligand on the rhodium center. Subsequent protonolysis releases the product and regenerates the active catalyst.

Protocol 4: Rh(I)-Phosphane Catalyzed Arylation

-

In a glovebox, to a Schlenk tube, add the rhodium precursor (e.g., [Rh(cod)₂]BF₄), the chiral phosphane ligand (e.g., (R)-MonoPhos), and the arylboronic acid in an anhydrous solvent (e.g., THF).

-

Add the base (e.g., KOtBu) and stir the mixture at room temperature for a short period.

-

Add ethyl glyoxalate and stir the reaction at the desired temperature until completion (monitored by TLC or GC).

-

Quench the reaction with a saturated aqueous solution of NH₄Cl.

-

Extract the product with an organic solvent, dry the organic layer, and concentrate under reduced pressure.

-

Purify the product by column chromatography.

| Ligand | Yield (%) | Enantiomeric Excess (ee, %) | Reference |

| (R)-MonoPhos | up to 99 | up to 75 | |

| (R)-Phanephos | high | moderate to good | |

| Chiral Rh(I)-NHC | high | up to 34 |

Kinetic Resolution

Kinetic resolution is a powerful technique to separate a racemic mixture of this compound by selectively reacting one enantiomer with a chiral catalyst, typically an enzyme.

Lipase-Catalyzed Transesterification

Lipases are commonly used to catalyze the enantioselective acylation of one enantiomer of racemic this compound, leaving the other enantiomer unreacted and thus enriched.

The lipase-catalyzed transesterification proceeds via a ping-pong bi-bi mechanism. The enzyme's active site (containing a serine residue) first reacts with the acyl donor (e.g., vinyl acetate) to form an acyl-enzyme intermediate. This intermediate then reacts with one enantiomer of this compound, transferring the acyl group and releasing the acylated product and the regenerated enzyme. The other enantiomer does not fit well into the chiral active site and reacts at a much slower rate.

Protocol 5: Lipase-Catalyzed Resolution of (±)-Ethyl Mandelate

-

To a solution of racemic this compound in an organic solvent (e.g., toluene), add the lipase (e.g., Candida antarctica lipase B, CALB) and an acyl donor (e.g., vinyl acetate).

-

Stir the mixture at a controlled temperature (e.g., 40 °C).

-

Monitor the reaction progress by chiral GC or HPLC to determine the conversion and the enantiomeric excess of the remaining substrate and the acylated product.

-

Stop the reaction at approximately 50% conversion to achieve high enantiomeric excess for both the unreacted enantiomer and the acylated product.

-

Filter off the enzyme and remove the solvent under reduced pressure.

-

Separate the unreacted this compound from the acylated product by column chromatography.

| Lipase | Acyl Donor | Conversion (%) | Substrate ee (%) | Product ee (%) | Reference |

| Pseudomonas sp. | Vinyl Acetate | ~60 | 98 (R) | - | |

| Penicillium roqueforti | Butanol (deacylation) | ~40 | - | 97 (S) | |

| PCL@UiO-67(Zr) | Vinyl Acetate | 47.6 | - | 98.7 |

Transesterification

This compound can also be synthesized by the transesterification of another mandelate ester, such as mthis compound, in the presence of an acid or base catalyst and an excess of ethanol.

Reaction Mechanism

The mechanism for acid-catalyzed transesterification is similar to that of Fischer esterification, involving protonation of the carbonyl, nucleophilic attack by ethanol, and elimination of methanol. The base-catalyzed mechanism involves the nucleophilic attack of an ethoxide ion on the carbonyl carbon of the methyl ester, followed by the elimination of a methoxide ion.

Experimental Protocols

Protocol 6: Acid-Catalyzed Transesterification

-

Dissolve mthis compound in a large excess of ethanol.

-

Add a catalytic amount of a strong acid (e.g., H₂SO₄).

-

Heat the mixture to reflux and monitor the reaction by GC or TLC until the starting material is consumed.

-

Neutralize the acid catalyst with a weak base.

-

Remove the excess ethanol and methanol by distillation.

-

Purify the resulting this compound by vacuum distillation.

Quantitative Data

Conclusion

The synthesis of this compound can be achieved through a variety of methods, each with its own advantages and disadvantages. The choice of synthetic route will depend on factors such as the desired stereochemistry, the scale of the reaction, and the availability and cost of starting materials and catalysts. For racemic this compound, Fischer-Speier esterification and the synthesis from mandelonitrile offer high-yielding and relatively straightforward procedures. For enantiomerically pure this compound, enzymatic methods and asymmetric catalysis provide excellent enantioselectivity. Kinetic resolution remains a valuable tool for the separation of racemic mixtures. This guide provides the foundational knowledge for researchers and professionals to select and implement the most appropriate synthetic strategy for their specific needs.

References

Spectroscopic Properties of Ethyl Mandelate: An In-depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the spectroscopic properties of ethyl mandelate, a key intermediate in the synthesis of various pharmaceuticals. The document details its Nuclear Magnetic Resonance (NMR) and Infrared (IR) spectral characteristics, offering a foundational dataset for identification, characterization, and quality control in research and development settings.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is an indispensable tool for the structural elucidation of organic molecules. The following sections provide the ¹H and ¹³C NMR data for this compound, typically recorded in deuterated chloroform (CDCl₃).

¹H NMR Spectral Data

The ¹H NMR spectrum of this compound exhibits characteristic signals corresponding to the aromatic, methine, methylene, and methyl protons. The chemical shifts (δ) are reported in parts per million (ppm) relative to tetramethylsilane (TMS).

| Proton Assignment | Chemical Shift (δ, ppm) | Multiplicity | Coupling Constant (J, Hz) |

| Aromatic (C₆H₅) | 7.29 - 7.41[1] | Multiplet | - |

| Methine (CH-OH) | 5.14[1] | Singlet | - |

| Methylene (O-CH₂) | 4.12 - 4.20[1] | Quartet | 7.1 |

| Hydroxyl (OH) | 3.95[1] | Singlet (broad) | - |

| Methyl (CH₃) | 1.17[1] | Triplet | 7.1 |

¹³C NMR Spectral Data

The ¹³C NMR spectrum provides information on the carbon framework of this compound. The chemical shifts (δ) are reported in ppm relative to TMS.

| Carbon Assignment | Chemical Shift (δ, ppm) |

| Carbonyl (C=O) | 174.5 |

| Aromatic (C-ipso) | 138.8 |

| Aromatic (C-ortho) | 128.6 |

| Aromatic (C-meta) | 128.4 |

| Aromatic (C-para) | 126.5 |

| Methine (CH-OH) | 72.6 |

| Methylene (O-CH₂) | 62.3 |

| Methyl (CH₃) | 14.1 |

Infrared (IR) Spectroscopy

IR spectroscopy is used to identify the functional groups present in a molecule. The IR spectrum of this compound shows characteristic absorption bands for the hydroxyl, carbonyl, and aromatic groups.

| Vibrational Mode | Frequency (cm⁻¹) | Intensity |

| O-H stretch (alcohol) | ~3450 | Strong, Broad |

| C-H stretch (aromatic) | ~3030 | Medium |

| C-H stretch (aliphatic) | ~2980 | Medium |

| C=O stretch (ester) | ~1735 | Strong, Sharp |

| C=C stretch (aromatic) | ~1600, ~1495 | Medium |

| C-O stretch (ester) | ~1200, ~1130 | Strong |

| O-H bend | ~1370 | Medium |

Experimental Protocols

The following are generalized protocols for acquiring NMR and IR spectra of this compound. Instrument-specific parameters may require optimization.

NMR Spectroscopy Protocol

Sample Preparation:

-

Weigh approximately 10-20 mg of this compound for ¹H NMR, or 50-100 mg for ¹³C NMR, into a clean, dry vial.

-

Dissolve the sample in approximately 0.6-0.7 mL of deuterated chloroform (CDCl₃).

-

Filter the solution through a small plug of glass wool in a Pasteur pipette directly into a clean 5 mm NMR tube to remove any particulate matter.

-

Cap the NMR tube securely.

¹H NMR Acquisition Parameters (Example for a 400 MHz spectrometer):

-

Pulse Program: Standard single pulse (zg)

-

Number of Scans (NS): 16

-

Relaxation Delay (D1): 1.0 s

-

Acquisition Time (AQ): 4.0 s

-

Spectral Width (SW): 20 ppm

-

Temperature: 298 K

¹³C NMR Acquisition Parameters (Example for a 100 MHz spectrometer):

-

Pulse Program: Proton-decoupled single pulse (zgpg)

-

Number of Scans (NS): 1024

-

Relaxation Delay (D1): 2.0 s

-

Acquisition Time (AQ): 1.2 s

-

Spectral Width (SW): 240 ppm

-

Temperature: 298 K

IR Spectroscopy Protocol (Attenuated Total Reflectance - ATR)

-

Ensure the ATR crystal is clean by wiping it with a soft cloth dampened with a suitable solvent (e.g., isopropanol) and allowing it to dry completely.

-

Record a background spectrum of the clean, empty ATR crystal. This will be subtracted from the sample spectrum.

-

Place a single drop of neat this compound liquid onto the center of the ATR crystal.

-

Acquire the IR spectrum, typically by co-adding 16 or 32 scans over the range of 4000-400 cm⁻¹.

-

After the measurement, clean the ATR crystal thoroughly.

Spectroscopic Analysis Workflow

The following diagram illustrates a logical workflow for the spectroscopic characterization of this compound.

Caption: A logical workflow for the spectroscopic characterization of this compound.

References

Enantiomers of Ethyl Mandelate: A Comprehensive Technical Guide for Researchers and Drug Development Professionals

An In-depth exploration of the synthesis, resolution, and application of (R)- and (S)-Ethyl Mandelate, critical chiral building blocks in modern drug discovery and development.

This technical guide provides a detailed overview of the enantiomers of ethyl mandelate, focusing on their chemical and physical properties, stereoselective synthesis, and chiral resolution methodologies. It is designed to serve as a comprehensive resource for researchers, scientists, and professionals involved in drug development, offering detailed experimental protocols and insights into the significance of these chiral intermediates.

Introduction to the Chirality of this compound

This compound, the ethyl ester of mandelic acid, possesses a single stereocenter at the α-carbon, giving rise to two enantiomers: (R)-(-)-ethyl mandelate and (S)-(+)-ethyl mandelate. These enantiomers exhibit identical physical and chemical properties in an achiral environment but differ in their interaction with plane-polarized light and other chiral molecules. This stereochemical distinction is of paramount importance in the pharmaceutical industry, as the physiological activity of a drug is often dictated by its specific three-dimensional structure. One enantiomer may elicit the desired therapeutic effect, while the other could be inactive or even produce adverse effects.[1] Consequently, the production of enantiomerically pure drugs is a critical aspect of modern pharmaceutical development.[1]

This compound enantiomers, particularly the (R)-isomer, are valuable chiral building blocks in the synthesis of a variety of pharmaceuticals and agrochemicals.[2] They are key intermediates in the production of drugs such as oxybutynin, a medication for overactive bladder, and cyclandelate, a vasodilator.[1][3]

Physicochemical Properties and Spectroscopic Data

The distinct enantiomers of this compound can be characterized by their specific optical rotation, a measure of their ability to rotate plane-polarized light. The following tables summarize the key physicochemical properties and spectroscopic data for the enantiomers of this compound.

Table 1: Physicochemical Properties of this compound Enantiomers

| Property | (R)-(-)-Ethyl Mandelate | (S)-(+)-Ethyl Mandelate | Racemic this compound |

| Molecular Formula | C₁₀H₁₂O₃ | C₁₀H₁₂O₃ | C₁₀H₁₂O₃ |

| Molecular Weight | 180.20 g/mol | 180.20 g/mol | 180.20 g/mol |

| CAS Number | 10606-72-1 | 13704-09-1 | 774-40-3 |

| Appearance | White crystalline solid | Data not readily available | Colorless to white solid or semi-solid |

| Melting Point | 33-34 °C | Data not readily available | 24-27 °C |

| Boiling Point | 103-105 °C at 2 mmHg | Data not readily available | 114 °C |

| Specific Rotation [α]D | -134° (c=3 in chloroform) | +134° (c=3 in chloroform) (inferred) | 0° |

Table 2: Spectroscopic Data for this compound (Racemic)

| Technique | Key Peaks/Shifts |

| ¹H NMR (CDCl₃) | δ 7.41-7.29 (m, 5H, Ar-H), 5.14 (s, 1H, CH-OH), 4.20-4.12 (q, 2H, O-CH₂-CH₃), 3.95 (d, 1H, OH), 1.17 (t, 3H, O-CH₂-CH₃) |

| ¹³C NMR (CDCl₃) | δ 174.1, 138.2, 128.6, 128.5, 126.6, 72.9, 62.1, 14.1 |

| IR (KBr) | 3450 cm⁻¹ (O-H), 1735 cm⁻¹ (C=O, ester), 1210 cm⁻¹ (C-O, ester) |

Synthesis and Chiral Resolution

The preparation of enantiomerically pure this compound can be achieved through two primary strategies: asymmetric synthesis or the resolution of a racemic mixture.

Synthesis of Racemic this compound

A common method for synthesizing racemic this compound is the Fischer esterification of mandelic acid with ethanol in the presence of an acid catalyst.

-

Reaction Setup: To a round-bottom flask equipped with a reflux condenser, add mandelic acid (1 mole equivalent) and absolute ethanol (5-10 mole equivalents).

-

Catalyst Addition: Slowly add a catalytic amount of concentrated sulfuric acid (e.g., 0.1 mole equivalent).

-

Reflux: Heat the reaction mixture to reflux and maintain for 4-6 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).

-

Work-up: After completion, cool the mixture to room temperature and remove the excess ethanol under reduced pressure.

-

Extraction: Dissolve the residue in ethyl acetate and wash sequentially with saturated sodium bicarbonate solution and brine.

-

Purification: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to obtain crude this compound. Purify further by vacuum distillation.

Chiral Resolution of Racemic this compound

Several methods are employed for the resolution of racemic this compound, with enzymatic kinetic resolution and chiral chromatography being the most prevalent.

Lipases are highly stereoselective enzymes that can differentiate between the two enantiomers of this compound. In a process known as kinetic resolution, one enantiomer is preferentially acylated or hydrolyzed, allowing for the separation of the unreacted enantiomer and the product. Candida antarctica lipase B (CAL-B) is a commonly used enzyme for this purpose.

-

Reaction Mixture: In a flask, dissolve racemic this compound (1 equivalent) in a suitable organic solvent (e.g., toluene or hexane).

-

Acylating Agent: Add an acylating agent, such as vinyl acetate (2-3 equivalents).

-

Enzyme Addition: Add immobilized Candida antarctica lipase B (CAL-B) (e.g., Novozym 435) to the mixture.

-

Incubation: Stir the suspension at a controlled temperature (e.g., 30-40 °C).

-

Monitoring: Monitor the reaction progress by chiral HPLC or GC to determine the enantiomeric excess (ee) of the substrate and product. The reaction is typically stopped at or near 50% conversion to achieve high ee for both components.

-

Separation: Once the desired conversion is reached, filter off the enzyme. The remaining mixture, containing one enantiomer of this compound and the acylated form of the other, can be separated by column chromatography.

-

Deprotection: The acylated enantiomer can be deprotected (hydrolyzed) to yield the other enantiopure this compound.

Caption: Workflow for Enzymatic Kinetic Resolution of this compound.

Chiral HPLC is a powerful analytical and preparative technique for separating enantiomers. It utilizes a chiral stationary phase (CSP) that interacts differently with each enantiomer, leading to different retention times. Polysaccharide-based CSPs, such as those found in Chiralcel® columns, are effective for resolving this compound enantiomers.

-

Column: Chiralcel® OD-H (Cellulose tris(3,5-dimethylphenylcarbamate) coated on silica gel).

-

Mobile Phase: A mixture of n-hexane and isopropanol (e.g., 90:10 v/v). The exact ratio may be optimized to achieve baseline separation.

-

Flow Rate: 1.0 mL/min.

-

Detection: UV at 254 nm.

-

Temperature: Ambient.

-

Sample Preparation: Dissolve a small amount of the this compound sample in the mobile phase.

-

Injection Volume: 10 µL.

-

Analysis: The two enantiomers will elute at different retention times, allowing for their quantification and the determination of enantiomeric excess (ee). The ee is calculated from the peak areas of the two enantiomers (A1 and A2) using the formula: ee (%) = |(A1 - A2) / (A1 + A2)| * 100.

Applications in Drug Development

Enantiomerically pure this compound is a crucial starting material for the synthesis of several active pharmaceutical ingredients (APIs).

Synthesis of (S)-Oxybutynin

(S)-Oxybutynin is the more active enantiomer of the anticholinergic drug oxybutynin, used to treat overactive bladder. The synthesis involves the use of (R)-mandelic acid, which can be esterified to (R)-ethyl mandelate as a key intermediate.

Caption: Role of (R)-Ethyl Mandelate in the synthesis and mechanism of action of (S)-Oxybutynin.

Synthesis of Cyclandelate

Cyclandelate, a vasodilator, is an ester of mandelic acid. The synthesis can proceed through this compound as an intermediate.

Conclusion

The enantiomers of this compound are indispensable chiral building blocks in the pharmaceutical and fine chemical industries. A thorough understanding of their properties, synthesis, and resolution is crucial for the development of enantiomerically pure drugs with improved efficacy and safety profiles. The experimental protocols and data presented in this guide offer a practical resource for researchers and professionals working in this field, facilitating the efficient and effective use of these versatile chiral intermediates. The continued development of more efficient and sustainable methods for the synthesis and resolution of this compound enantiomers will undoubtedly contribute to advancements in drug discovery and development.

References

ethyl mandelate CAS number and chemical structure

An In-depth Technical Guide to Ethyl Mandelate for Researchers and Drug Development Professionals

Introduction

This compound, the ethyl ester of mandelic acid, is a significant chiral building block in synthetic organic chemistry and pharmaceutical development.[1] Its utility stems from the presence of a stereogenic center, which makes it a valuable intermediate for the asymmetric synthesis of various bioactive molecules and pharmaceuticals.[1][2] This guide provides a comprehensive overview of this compound, including its chemical identity, physicochemical properties, synthesis protocols, and key applications relevant to scientific research and drug discovery.

Chemical Structure and Identification

This compound possesses a phenyl group and an ester functional group attached to a chiral carbon center. The chemical structure and identifying information are provided below.

Chemical Structure:

Caption: Workflow for the synthesis of this compound via Fischer esterification.

Biocatalytic Synthesis

Enzymatic methods offer a green and highly selective alternative for producing enantiopure this compound. Short-chain dehydrogenases/reductases (SDRs) can be used for this purpose. [2] Experimental Protocol: Biocatalytic Reduction of Ethyl Benzoylformate

-

Materials:

-

Ethyl benzoylformate (substrate)

-

Short-chain dehydrogenase/reductase (SDR) enzyme

-

Cofactor (e.g., NADH or NADPH)

-

Cofactor regeneration system (e.g., glucose dehydrogenase and glucose)

-

Buffer solution (e.g., phosphate buffer, pH 7.0)

-

Ethyl acetate (for extraction)

-

-

Procedure:

-

Prepare a reaction mixture in a temperature-controlled vessel containing the buffer solution, ethyl benzoylformate, the SDR enzyme, the cofactor, and the components of the cofactor regeneration system.

-

Incubate the mixture at the optimal temperature for the enzyme (e.g., 30 °C) with gentle agitation.

-

Monitor the progress of the reaction by taking samples periodically and analyzing them using chiral HPLC or GC to determine the conversion and enantiomeric excess.

-

Once the reaction reaches the desired conversion, stop the reaction by denaturing the enzyme (e.g., by adding a water-immiscible organic solvent or by heat).

-

Extract the product, this compound, from the aqueous reaction mixture using an organic solvent like ethyl acetate.

-

Combine the organic extracts, dry over anhydrous sodium sulfate, and evaporate the solvent to obtain the crude product.

-

Purify the product if necessary, typically by column chromatography.

-

The logical relationship in this biocatalytic system is depicted below.

Caption: Cofactor regeneration in the biocatalytic synthesis of this compound.

Applications in Drug Development and Research

This compound is a versatile intermediate with several key applications.

-

Chiral Building Block: As a chiral molecule, it is invaluable in the synthesis of enantiomerically pure pharmaceuticals. [1]The stereochemistry of a drug is often critical to its efficacy and safety, and this compound provides a readily available source of a specific stereocenter. It is used in the formulation of anti-inflammatory and analgesic medications.

-

Chiral Resolution: Enantiomers of this compound can be used as chiral resolving agents to separate racemic mixtures of other compounds.

-

Flavor and Fragrance: Due to its pleasant aroma, it is also used in the food and cosmetic industries as a flavoring or fragrance agent.

Spectroscopic Data

Spectroscopic data is essential for the structural elucidation and quality control of this compound.

| Spectroscopy Type | Key Features and Observations | Reference |

| ¹H NMR | Signals corresponding to the aromatic protons (multiplet, ~7.2-7.4 ppm), the methine proton (-CH(OH)-) (singlet, ~5.1 ppm), the methylene protons of the ethyl group (-OCH₂CH₃) (quartet, ~4.2 ppm), and the methyl protons of the ethyl group (-OCH₂CH₃) (triplet, ~1.2 ppm). The hydroxyl proton (-OH) shows a broad signal. | |

| IR Spectroscopy | Characteristic absorption bands for the hydroxyl group (-OH stretch, ~3400-3500 cm⁻¹), the carbonyl group of the ester (C=O stretch, ~1730 cm⁻¹), and C-H stretches of the aromatic ring (~3000-3100 cm⁻¹). | |

| Mass Spectrometry | The mass spectrum shows a molecular ion peak (M⁺) corresponding to its molecular weight, along with characteristic fragmentation patterns. |

This technical guide provides foundational information for professionals working with this compound. For specific applications, further consultation of detailed research articles and safety data sheets is recommended.

References

An In-depth Technical Guide to the Safe Handling of Ethyl Mandelate

For Researchers, Scientists, and Drug Development Professionals

This guide provides comprehensive safety precautions and detailed handling procedures for ethyl mandelate, a key intermediate in pharmaceutical synthesis. The information is intended to ensure the safe use of this compound in a laboratory and drug development setting. All quantitative data is summarized for clarity, and detailed experimental protocols for key safety assessments are provided.

Chemical and Physical Properties

Proper handling of any chemical begins with a thorough understanding of its physical and chemical properties. This compound can exist as a colorless liquid or a white solid, depending on the ambient temperature.[1]

| Property | Value | Reference |

| Molecular Formula | C₁₀H₁₂O₃ | [1] |

| Molecular Weight | 180.20 g/mol | [1] |

| CAS Number | 774-40-3 | [1] |

| Appearance | Colorless liquid or white solid | |

| Melting Point | 24-27 °C | |

| Boiling Point | 253-255 °C | |

| Density | 1.115 - 1.13 g/cm³ at 20-25 °C | |

| Flash Point | > 110 °C (> 230 °F) | |

| Vapor Pressure | 0.00026 mmHg | |

| Refractive Index | n25/589 1.5136 | |

| Storage Temperature | Room temperature, 2-30°C |

Hazard Identification and GHS Classification

This compound is classified as a hazardous substance. The primary hazard is serious eye irritation.

| Hazard Class | Category | Hazard Statement | Signal Word | Pictogram |

| Serious Eye Damage/Eye Irritation | 2 | H319: Causes serious eye irritation | Warning | GHS07 (Exclamation Mark) |

Toxicological Data

| Test | Species | Route | Value | Reference |

| LD50 (Lethal Dose, 50%) | Mouse | Oral | 3750 mg/kg | |

| Standard Draize Test | Rabbit | Eye | Severe Irritant |

Safe Handling and Storage

Adherence to proper handling and storage protocols is crucial to minimize risk.

4.1. Engineering Controls:

-

Work in a well-ventilated area.

-

Use a local exhaust ventilation system to control airborne concentrations.

-

Ensure that eyewash stations and safety showers are readily accessible and in close proximity to the workstation.

4.2. Personal Protective Equipment (PPE):

-

Eye/Face Protection: Wear chemical splash goggles or a face shield that conforms to EN166 (EU) or OSHA's 29 CFR 1910.133 standards.

-

Skin Protection:

-

Wear chemical-resistant gloves (e.g., nitrile rubber, neoprene). Inspect gloves for integrity before use.

-

Wear a lab coat or other protective clothing to prevent skin contact.

-

-

Respiratory Protection: If ventilation is inadequate or if irritation is experienced, use a NIOSH/MSHA or European Standard EN 149 approved respirator.

4.3. General Hygiene Practices:

-

Wash hands and any exposed skin thoroughly after handling.

-

Do not eat, drink, or smoke in areas where this compound is handled or stored.

-

Avoid contact with skin, eyes, and clothing.

-

Avoid ingestion and inhalation.

4.4. Storage:

-

Keep containers tightly closed in a dry, cool, and well-ventilated place.

-

Store below +30°C.

Emergency Procedures

A clear and practiced emergency plan is essential when working with hazardous chemicals.

5.1. First Aid Measures:

-

Eye Contact: Immediately rinse cautiously with plenty of water for at least 15 minutes, including under the eyelids. Remove contact lenses if present and easy to do. Continue rinsing. If eye irritation persists, get medical advice/attention.

-

Skin Contact: Wash off immediately with plenty of water for at least 15 minutes. Remove contaminated clothing. If skin irritation persists, seek medical attention.

-

Inhalation: Move the person to fresh air. If breathing is difficult, give oxygen. If not breathing, give artificial respiration. Get medical attention if symptoms occur.

-

Ingestion: Clean mouth with water and drink plenty of water afterwards. Do NOT induce vomiting. Never give anything by mouth to an unconscious person. Get medical aid.

5.2. Fire-Fighting Measures:

-

Suitable Extinguishing Media: Use dry chemical, carbon dioxide, water spray, or alcohol-resistant foam.

-

Specific Hazards: Thermal decomposition can lead to the release of irritating gases and vapors.

-

Protective Equipment: Wear a self-contained breathing apparatus (SCBA) with a full face-piece operated in pressure-demand or other positive pressure mode and full protective gear.

5.3. Accidental Release Measures:

-

Personal Precautions: Ensure adequate ventilation. Use personal protective equipment as required. Evacuate personnel to safe areas.

-

Environmental Precautions: Prevent further leakage or spillage if safe to do so. Do not let the product enter drains.

-

Methods for Containment and Clean-up: Soak up with inert absorbent material (e.g., sand, silica gel, acid binder, universal binder, sawdust). Keep in suitable, closed containers for disposal.

Experimental Protocols for Safety Assessment

The following are detailed methodologies for key experiments to assess the irritation potential of this compound, based on OECD guidelines.

6.1. In Vitro Skin Irritation: Reconstructed Human Epidermis (RhE) Test (OECD TG 439)

-

Objective: To identify substances that are irritating to the skin.

-

Principle: The test chemical is applied topically to a three-dimensional reconstructed human epidermis model. Cell viability is measured by the enzymatic conversion of MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) to a blue formazan salt, which is quantified spectrophotometrically. A reduction in cell viability below a defined threshold indicates irritation potential.

-

Methodology:

-

Tissue Preparation: Reconstructed human epidermis tissue models (e.g., EpiDerm™, EpiSkin™) are pre-incubated in assay medium.

-

Test Substance Preparation and Application:

-

As this compound can be a solid at room temperature, it should be tested as a fine powder. If it is in a liquid state, it can be applied directly.

-

For solid application, moisten the epidermis surface with deionized water. Apply a sufficient amount of this compound (e.g., 30 µL if liquid, or an equivalent amount if solid) to uniformly cover the tissue surface. A nylon mesh may be used as a spreading aid.

-

-

Exposure: Expose the tissues to this compound for a defined period, typically 15 to 60 minutes, at a controlled temperature (e.g., 37°C).

-

Post-Exposure: At the end of the exposure period, carefully wash the this compound from the tissue surface with a buffered saline solution. Transfer the tissues to fresh medium and incubate for a post-exposure period of approximately 42 hours.

-

MTT Assay:

-

After the post-incubation period, transfer the tissues to an MTT solution (e.g., 1 mg/mL) and incubate for 3 hours.

-

Extract the formed formazan from the tissues using an appropriate solvent (e.g., isopropanol).

-

Measure the optical density (OD) of the formazan extract using a spectrophotometer.

-

-

Data Analysis: Calculate the percentage of cell viability relative to a negative control. A mean viability of ≤ 50% classifies the substance as an irritant (UN GHS Category 2).

-

6.2. In Vitro Eye Irritation: Reconstructed Human Cornea-like Epithelium (RhCE) Test (OECD TG 492)

-

Objective: To identify chemicals that do not require classification for eye irritation or serious eye damage.

-

Principle: Similar to the skin irritation test, this method uses a 3D reconstructed human cornea-like epithelium model. The endpoint is also cell viability measured by the MTT assay.

-

Methodology:

-

Tissue Preparation: Pre-warm the cornea-like epithelial models in a cell culture incubator.

-

Test Substance Application:

-

Apply 50 µL (if liquid) or 50 mg (if solid) of this compound to the apical surface of triplicate tissue models.

-

Negative (ultrapure water) and positive (methyl acetate) controls are run in parallel.

-

-

Exposure: Place the dosed models in a cell culture incubator for 30 minutes (for liquids) or 6 hours (for solids).

-

Post-Exposure: Wash the this compound from the tissue surface and perform a post-exposure soak in culture medium.

-